d5-5β-Androstane-3α,17β-diol
Description
d5-5β-Androstane-3α,17β-diol (systematic name: 5β-androstane-3α,17β-diol) is a reduced metabolite of testosterone, formed via sequential enzymatic reduction by 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (HSD) . This compound is characterized by a cis A/B ring junction (5β configuration) and hydroxyl groups at positions 3α and 17β. It is part of the "5β-metabolic pathway," which contrasts with the more common 5α-reduction pathway (e.g., dihydrotestosterone, DHT) .
In humans, this compound is detectable in urine as a glucuronide conjugate and serves as a biomarker for testosterone metabolism. Studies indicate that its levels are influenced by physiological conditions, such as growth hormone administration, and pathological states like subclinical hypercortisolism .
Properties
CAS No. |
361432-68-0 |
|---|---|
Synonyms |
d5-5β-Androstane-3α,17β-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Diastereomers
Key structural analogs include:
- 5α vs. 5β Configuration : The 5α configuration (trans A/B junction) is associated with potent androgenic activity (e.g., DHT), while the 5β pathway produces less active metabolites .
- 3α vs. 3β Hydroxylation : 3α-hydroxylation predominates in hepatic clearance, whereas 3β-hydroxylated derivatives (e.g., 5α-androstane-3β,17β-diol) exhibit estrogenic effects via ERβ binding .
Metabolic Pathways
Androgenic/Estrogenic Effects
- 5α-Androstane-3α,17β-diol : Promotes prostate hypertrophy in animal models and correlates with bone mineral density in humans .
- 5α-Androstane-3β,17β-diol (3β-DIOL) : Binds ERβ, inducing estrogenic responses in breast cancer cells .
- 5β-Androstane-3α,17β-diol : Lacks significant androgenic activity but serves as a biomarker for doping (elevated after rhGH administration) .
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